1,3-Benzodioxole-5-propanol
Overview
Description
1,3-Benzodioxole-5-propanol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methods and Chemical Properties Research on 1,3-Benzodioxole-5-propanol includes studies on its synthesis and chemical properties. For instance, an efficient synthetic procedure for a diverse library of 1,3-benzodioxoles was developed using controlled microwave heating, showcasing a method applicable to large-scale production. This approach highlights the compound's relevance in synthetic chemistry, providing a foundation for further exploration of its applications (Pingali & Jursic, 2011).
Biological Activities and Pharmacological Potential The biological evaluation of 1,3-Benzodioxole derivatives has shown promise in medicinal chemistry. Studies have investigated these compounds for their anticancer, antibacterial, and DNA binding potential, identifying specific derivatives with significant activity. For example, certain derivatives have demonstrated greater anticancer and antibacterial potency than standard reference compounds, underscoring their potential as novel therapeutic agents (Gupta et al., 2016).
Material Science and Photocatalysis In material science, 1,3-Benzodioxole derivatives have been explored for their photocatalytic applications. A study on the photocatalyzed activation of methylene hydrogen atoms presents a mild and general method for synthesizing 2-substituted-1,3-benzodioxoles, offering a pathway to potentially bioactive compounds and demonstrating the versatility of these derivatives in photocatalysis (Ravelli, Albini, & Fagnoni, 2011).
Drug Synthesis and Enantioselective Acylation The compound also plays a role in the synthesis of pharmaceuticals, as illustrated by the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a key intermediate in the synthesis of the antiepileptic drug candidate, talampanel. This research highlights the compound's application in the development of novel drugs, showcasing its importance in pharmaceutical synthesis (Easwar & Argade, 2003).
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-5-propanol is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, leading to a significant promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound’s interaction with TIR1 triggers a common transcriptional response with auxin, a plant hormone . This response includes the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The result of the compound’s action is a remarkable promotive effect on root growth . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .
Action Environment
Safety and Hazards
The safety data sheet for 1,3-Benzodioxole-5-propanol suggests that it is flammable and harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment. In case of skin contact, immediate medical attention is required .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIXLMGIICUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220585 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-03-0 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Benzodioxole-5-propanol particularly useful in nanoparticle functionalization?
A1: this compound, often derivatized as 2,2-dimethyl-1,3-benzodioxole-5-propanol (CA-OH), possesses a unique structure that makes it highly valuable for nanoparticle functionalization. [] The catechol moiety (the benzodioxole group) exhibits strong binding affinity to metal oxide surfaces, such as those of manganese oxide (MnO) nanoparticles. [] This allows for robust anchoring of the molecule onto the nanoparticle surface. [] Furthermore, the propanol group provides a site for further chemical modification, enabling the attachment of various polymers like polyethylene glycol (PEG). []
Q2: How does the use of this compound derivatives contribute to the stability and functionality of nanoparticles?
A2: The research demonstrates that incorporating this compound derivatives as ligands significantly enhances the stability of nanoparticles in aqueous solutions. [] The attachment of PEG chains, for example, through the propanol group of CA-OH, leads to steric stabilization. [] This prevents nanoparticle aggregation and maintains their individual dispersion, a critical factor for many applications. [] Moreover, the functional groups introduced through the PEGylation process, such as primary amines or double bonds, offer sites for further conjugation with molecules like fluorescein isothiocyanate (FITC). [] This allows for optical tracking of the nanoparticles, highlighting their potential in biological applications like imaging and drug delivery. []
Q3: Are there any safety concerns associated with this compound and its use in nanomaterials?
A3: While the provided research focuses on the synthesis and application of this compound derivatives, it doesn't delve into detailed toxicological studies. Further research is necessary to assess the potential long-term effects and safety profile of these modified nanoparticles in biological systems. [] Evaluating their biocompatibility, biodegradability, and potential for accumulation in different tissues is crucial for ensuring their safe application in various fields, including nanomedicine.
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